

Fmoc-Dab(Alloc)-OH CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Dab(Alloc)-OH**

Cat. No.: **B557050**

[Get Quote](#)

In-Depth Technical Guide: Fmoc-Dab(Alloc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-Dab(Alloc)-OH**, a key building block in modern peptide chemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in peptide synthesis and drug development.

Core Compound Data

Fmoc-Dab(Alloc)-OH, with the systematic name (2S)-4-{[(allyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, is a non-proteinogenic amino acid derivative. Its orthogonal protecting groups, the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the allyloxycarbonyl (Alloc) group on the side-chain amino group, make it a versatile tool for the synthesis of complex peptides, including cyclic and branched structures.

Below is a summary of its key quantitative data:

Property	Value
CAS Number	204316-32-5 [1] [2] [3] [4]
Molecular Weight	424.45 g/mol [1] [2] [4] [5]
Molecular Formula	C ₂₃ H ₂₄ N ₂ O ₆ [1] [3] [4]

Experimental Protocols

The primary application of **Fmoc-Dab(Alloc)-OH** is in solid-phase peptide synthesis (SPPS). The following section details the methodologies for the key steps involving this amino acid derivative.

Incorporation of Fmoc-Dab(Alloc)-OH in SPPS

This protocol outlines the standard procedure for coupling **Fmoc-Dab(Alloc)-OH** to a resin-bound peptide chain.

Materials:

- Fmoc-protected peptide-resin
- **Fmoc-Dab(Alloc)-OH**
- Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
- Base (e.g., DIPEA or 2,4,6-collidine)
- Solvent (e.g., DMF or NMP)
- Piperidine solution (20% in DMF) for Fmoc deprotection
- Washing solvents (e.g., DMF, DCM, and isopropanol)

Procedure:

- Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the peptide-resin is removed by treating the resin with a 20% piperidine solution in DMF for a specified time

(typically 5-20 minutes), followed by thorough washing with DMF, DCM, and isopropanol.

- Activation and Coupling: **Fmoc-Dab(Alloc)-OH** is pre-activated in a solution containing the coupling reagent and a base in DMF. This activated amino acid solution is then added to the deprotected peptide-resin. The coupling reaction is allowed to proceed for a set duration (typically 1-2 hours) at room temperature with gentle agitation.
- Washing: After the coupling reaction, the resin is extensively washed with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.
- Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.

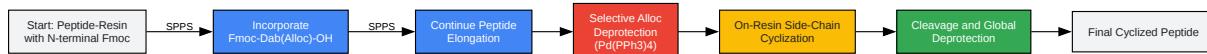
Orthogonal Deprotection of the Alloc Group

The Alloc group can be selectively removed while the Fmoc and other acid-labile side-chain protecting groups remain intact. This is crucial for on-resin side-chain modification or cyclization.

Materials:

- Peptide-resin containing the Dab(Alloc) residue
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Scavenger (e.g., Phenylsilane or Dimedone)
- Solvent (e.g., DCM or a mixture of DCM/DMF)

Procedure:


- Resin Swelling: The peptide-resin is first swelled in the chosen solvent.
- Deprotection Cocktail Preparation: A solution of the palladium catalyst and the scavenger in the reaction solvent is prepared under an inert atmosphere (e.g., argon or nitrogen).
- Alloc Removal: The deprotection cocktail is added to the swollen resin, and the reaction is allowed to proceed for a specified time (typically 30 minutes to 2 hours) at room temperature.

with gentle agitation. The reaction progress can be monitored using a colorimetric test (e.g., chloranil test).

- **Washing:** Following the deprotection, the resin is thoroughly washed with the reaction solvent and other washing solvents to remove the catalyst and byproducts. The newly liberated side-chain amino group is now available for further modification.

Visualized Workflow: On-Resin Side-Chain Cyclization

The following diagram illustrates a typical experimental workflow for synthesizing a side-chain cyclized peptide using **Fmoc-Dab(Alloc)-OH**. This process takes advantage of the orthogonal nature of the Alloc protecting group.

[Click to download full resolution via product page](#)

Caption: Workflow for on-resin side-chain peptide cyclization using **Fmoc-Dab(Alloc)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Fmoc-Dab(Alloc)-OH | 204316-32-5 | Benchchem [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. scbt.com [scbt.com]
- 5. advancedchemtech.com [advancedchemtech.com]

- To cite this document: BenchChem. [Fmoc-Dab(Alloc)-OH CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557050#fmoc-dab-alloc-oh-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b557050#fmoc-dab-alloc-oh-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com